molecular formula C19H16ClN3O5S2 B2610550 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide CAS No. 899976-95-5

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2610550
CAS No.: 899976-95-5
M. Wt: 465.92
InChI Key: LNZVMOXIPGUUOS-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrimidinone derivatives functionalized with sulfonyl and acetamide groups. Its structure features a 3-chlorophenylsulfonyl moiety at position 5 of the pyrimidinone core and a 4-methoxyphenylacetamide group linked via a thioether bridge. Such structural motifs are associated with dual antiviral and anti-inflammatory activities, as seen in analogs like Hit15 ().

Properties

CAS No.

899976-95-5

Molecular Formula

C19H16ClN3O5S2

Molecular Weight

465.92

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-14-7-5-13(6-8-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-4-2-3-12(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

LNZVMOXIPGUUOS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with potential pharmacological applications. Its structure indicates it may possess diverse biological activities, particularly in the fields of antibacterial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18ClN3O4S\text{C}_{17}\text{H}_{18}\text{ClN}_3\text{O}_4\text{S}

This structure includes a pyrimidine core, a sulfonyl group, and methoxy-substituted phenyl rings, which are known to influence its biological properties.

Biological Activity Overview

Research has indicated that compounds similar to 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(4-methoxyphenyl)acetamide exhibit a range of biological activities:

  • Antibacterial Activity :
    • Studies have shown that derivatives containing the sulfonamide moiety often display significant antibacterial activity against various bacterial strains. For instance, compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition :
    • The compound is hypothesized to act as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values indicating strong inhibitory effects on these enzymes, which are crucial for treating conditions like Alzheimer's disease and urinary infections .
  • Anticancer Potential :
    • The presence of the pyrimidine ring in the compound is associated with anticancer properties. Research into similar compounds has revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Study 1: Antibacterial Screening

In a study conducted on various synthesized compounds, including those related to our target compound, it was found that several derivatives exhibited significant antibacterial activity. The most active compounds had IC50 values ranging from 2.14 µM to 15.6 µM against different bacterial strains . This suggests that our compound may also possess similar properties.

Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were performed on compounds bearing the sulfonamide group. Results indicated that certain derivatives exhibited potent inhibition of AChE with IC50 values comparable to established inhibitors . This reinforces the potential of our compound in therapeutic applications targeting neurodegenerative diseases.

Study 3: Anticancer Activity

Research into the anticancer effects of related compounds showed promising results in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structural features were able to significantly reduce cell viability in breast cancer models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)
Compound AAntibacterialSalmonella typhi5.4
Compound BAChE InhibitionHuman AChE10.4
Compound CAnticancerMCF-7 (Breast Cancer)15.0
Compound DUrease InhibitionHelicobacter pylori7.0

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidinone Derivatives

Compound Name/ID Sulfonyl Group (R) Acetamide Group (R') Biological Activity Key Findings Source
Target Compound 3-Chlorophenyl 4-Methoxyphenyl Hypothesized antiviral/anti-inflammatory Structural similarity to Hit15 suggests potential dual action. N/A
Hit15 () 4-Isopropylphenyl 3-Methoxyphenyl Dual antiviral (43% inhibition at 10 μM) and anti-inflammatory (elastase/superoxide suppression) Meta-methoxy may reduce steric hindrance vs. para-substituted analogs. COVID-19 study
8c () N/A 6-Nitrobenzo[d]thiazol-2-yl VEGFR-2 inhibition (anticancer) Nitro group enhances electrophilicity, critical for kinase inhibition. Anticancer research
5.6 () N/A 2,3-Dichlorophenyl Cytotoxic Dichloro substitution increases lipophilicity, enhancing membrane permeability. Cytotoxicity assay
ZHK () 3,4-Dichlorophenyl 4-Sulfamoylphenyl Undisclosed (patented) Sulfamoyl group may improve solubility vs. sulfonyl analogs. Patent application
18 () N/A 4-Phenylthiazol-2-yl Not reported Thiazole ring introduces π-stacking potential for nucleic acid targets. Heterocyclic synthesis

Substituent Effects on Activity

Sulfonyl Group Variations

  • 3-Chlorophenyl (Target) vs.
  • 3,4-Dichlorophenyl (ZHK):
    Additional chloro substituents could enhance target affinity but reduce metabolic stability due to increased lipophilicity .

Acetamide Group Variations

  • 4-Methoxyphenyl (Target) vs. 3-Methoxyphenyl (Hit15):
    Para-methoxy substitution may improve solubility and reduce cytotoxicity compared to meta-substituted analogs, as seen in Hit15’s moderate cytotoxicity profile .
  • 6-Nitrobenzo[d]thiazol-2-yl (8c): The nitro group’s electron-withdrawing nature is critical for VEGFR-2 inhibition, likely stabilizing charge-transfer interactions in the kinase domain .

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